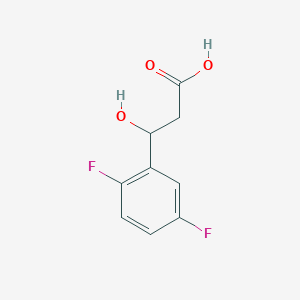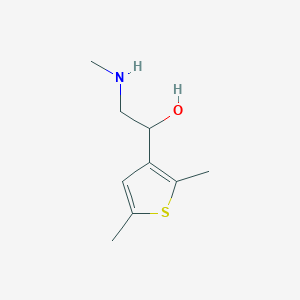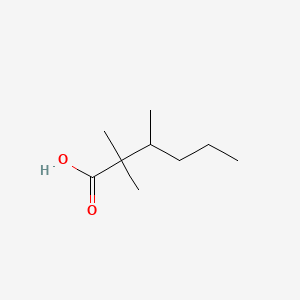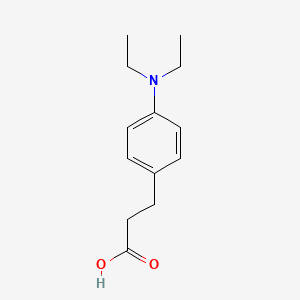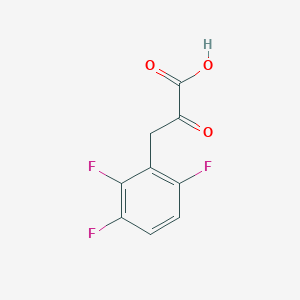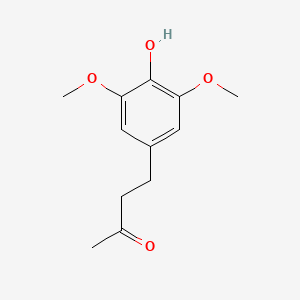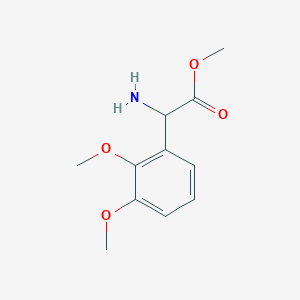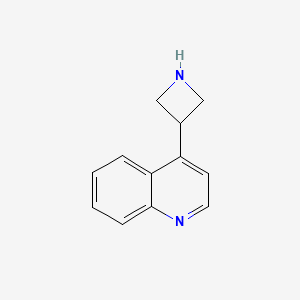
4-(Azetidin-3-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-3-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with an azetidine moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of an azetidine ring into the quinoline structure enhances its chemical reactivity and biological properties, making it a compound of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Pfitzinger reaction, which uses isatin derivatives and anilines under basic conditions .
Industrial Production Methods: Industrial production of 4-(Azetidin-3-yl)quinoline may involve large-scale adaptations of these synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(Azetidin-3-yl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Nitric acid, halogens, acidic or basic catalysts
Major Products:
- Quinoline N-oxides (oxidation)
- Tetrahydroquinoline derivatives (reduction)
- Nitrated or halogenated quinoline derivatives (substitution)
Scientific Research Applications
4-(Azetidin-3-yl)quinoline has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)quinoline involves its interaction with various molecular targets, including enzymes and receptors. For instance, it can inhibit DNA synthesis by binding to bacterial DNA gyrase and topoisomerase IV, leading to the disruption of bacterial replication . In cancer cells, it may inhibit specific kinases involved in cell signaling pathways, thereby reducing cell proliferation and inducing apoptosis .
Comparison with Similar Compounds
Quinoline: A parent compound with a simpler structure, lacking the azetidine ring.
Azetidinone: A four-membered lactam ring that shares the azetidine moiety but lacks the quinoline structure.
Thiazolidinone: Another heterocyclic compound with a similar ring structure but containing sulfur.
Uniqueness: 4-(Azetidin-3-yl)quinoline is unique due to the combination of the quinoline and azetidine rings, which imparts distinct chemical reactivity and biological activity. This dual-ring system enhances its potential as a versatile scaffold for drug development and other applications .
Properties
CAS No. |
1260869-41-7 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-(azetidin-3-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-2-4-12-11(3-1)10(5-6-14-12)9-7-13-8-9/h1-6,9,13H,7-8H2 |
InChI Key |
XZPIEKXATIAPJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


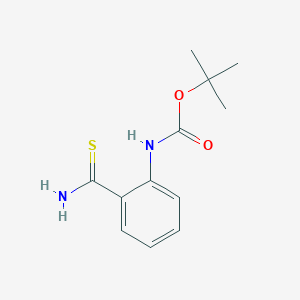

![1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine](/img/structure/B15322812.png)
![rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B15322816.png)


